7-Amino-1-naphthonitrile
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Overview
Description
7-Amino-1-naphthonitrile is an organic compound with the molecular formula C11H8N2 It is a derivative of naphthalene, featuring an amino group at the 7th position and a nitrile group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Amino-1-naphthonitrile can be synthesized through several methods. Another method includes the dehydration of amides using phosphorus pentoxide (P4O10) to form nitriles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-1-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst can be employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of naphthalene.
Reduction: Primary amines.
Substitution: A wide range of substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
7-Amino-1-naphthonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 7-Amino-1-naphthonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
1-Naphthonitrile: Lacks the amino group, making it less reactive in certain chemical reactions.
5-Amino-1-naphthonitrile: Similar structure but with the amino group at a different position, leading to different reactivity and applications.
Uniqueness: 7-Amino-1-naphthonitrile is unique due to the specific positioning of the amino and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C11H8N2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
7-aminonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H8N2/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6H,13H2 |
InChI Key |
DDPKNKYUFQHDER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)C#N |
Origin of Product |
United States |
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